N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide is an organic compound that features a benzamide core substituted with a dimethylaminoethyl group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the furan ring with a dimethylaminoethyl halide in the presence of a base.
Formation of the Benzamide Core: The final step involves the acylation of the dimethylaminoethyl-furan intermediate with 3,4,5-trimethoxybenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby disrupting their normal function. This can lead to various biological effects, including the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound also features a furan ring and is investigated for its anticancer properties.
N-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-2-nitroacetamide: Another compound with a furan ring and dimethylamino group, used in various chemical reactions.
Uniqueness
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzamide core with a dimethylaminoethyl-furan moiety makes it a versatile compound for various applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C18H24N2O5 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C18H24N2O5/c1-20(2)13(14-7-6-8-25-14)11-19-18(21)12-9-15(22-3)17(24-5)16(10-12)23-4/h6-10,13H,11H2,1-5H3,(H,19,21) |
InChI Key |
DYODOIBXUILPHX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.